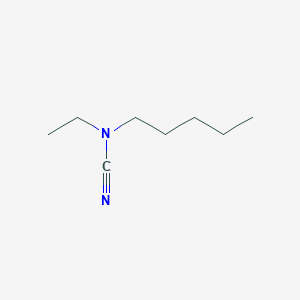
Ethyl(pentyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(pentyl)cyanamide is an organic compound characterized by the presence of an ethyl group, a pentyl group, and a cyanamide moiety Cyanamides are known for their unique nitrogen-carbon-nitrogen (NCN) connectivity, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(pentyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with pentyl isothiocyanate, followed by desulfurization. This reaction typically occurs under mild conditions and can be facilitated by iron-mediated catalysis . Another method involves the base-mediated aminoalkylation of aryl thiourea, which provides a convenient and eco-friendly route to cyanamides .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow processes to ensure high yields and purity. These methods utilize readily available starting materials and optimize reaction conditions to minimize by-products and waste. The use of safer electrophilic cyanation reagents has also been developed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl(pentyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products
The major products formed from these reactions include substituted cyanamides, primary amines, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl(pentyl)cyanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl(pentyl)cyanamide involves its interaction with molecular targets through the NCN moiety. This interaction can lead to the inhibition of specific enzymes or the formation of stable complexes with proteins. The compound’s electrophilic nitrile unit and nucleophilic amino nitrogen play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl(pentyl)cyanamide
- Ethyl(butyl)cyanamide
- Propyl(pentyl)cyanamide
Uniqueness
This compound is unique due to its specific combination of ethyl and pentyl groups, which impart distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets that may not be achievable with other cyanamide derivatives .
Properties
CAS No. |
77464-03-0 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
ethyl(pentyl)cyanamide |
InChI |
InChI=1S/C8H16N2/c1-3-5-6-7-10(4-2)8-9/h3-7H2,1-2H3 |
InChI Key |
FOOHHYRBWCQBQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















